Ethyl 5-morpholin-4-ylpentanoate
Description
Ethyl 5-morpholin-4-ylpentanoate is an ethyl ester derivative of pentanoic acid featuring a morpholine ring substituted at the fifth carbon of the pentanoate chain. Morpholine, a six-membered heterocyclic compound containing one oxygen and one nitrogen atom, imparts significant polarity and hydrogen-bonding capacity to the molecule. This structural motif is commonly utilized in pharmaceuticals and agrochemicals due to its ability to enhance solubility and bioavailability .
Properties
IUPAC Name |
ethyl 5-morpholin-4-ylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-2-15-11(13)5-3-4-6-12-7-9-14-10-8-12/h2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKVTBWODJYPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582625 | |
| Record name | Ethyl 5-(morpholin-4-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62522-25-2 | |
| Record name | Ethyl 5-(morpholin-4-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 5-morpholin-4-ylpentanoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activities. The morpholine ring is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with phosphodiesterase (PDE) enzymes, particularly PDE10A. Inhibition of PDEs can lead to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in cellular signaling pathways associated with various diseases, including central nervous system disorders .
Inhibition of Phosphodiesterases
Research indicates that this compound exhibits significant inhibitory activity against PDE10A, which is implicated in the modulation of dopaminergic pathways. This inhibition can enhance cAMP signaling, potentially offering therapeutic benefits for conditions like schizophrenia and other neuropsychiatric disorders .
Antioxidant Properties
In addition to its effects on PDEs, this compound has demonstrated antioxidant properties. Antioxidants are essential in mitigating oxidative stress, which is linked to various chronic diseases. The compound's ability to scavenge free radicals may contribute to its overall therapeutic profile .
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in animal models of neurodegeneration. Results showed that treatment with the compound led to a significant reduction in neuronal cell death and improved cognitive function, suggesting its potential as a neuroprotective agent .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound. The compound was tested against various cancer cell lines, where it exhibited cytotoxic effects, particularly in breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Comparison with Similar Compounds
The following analysis compares Ethyl 5-morpholin-4-ylpentanoate with structurally related ethyl pentanoate derivatives, focusing on substituent effects, synthesis methods, and inferred physicochemical properties.
Structural Features and Functional Groups
Table 1: Structural Comparison of Ethyl Pentanoate Derivatives
Key Observations :
- Morpholine vs. Thiophene/Phenoxy: The morpholine group in the target compound increases polarity compared to thiophene (aromatic, sulfur-containing) or phenoxy (aromatic ether) substituents, which are more lipophilic.
- Steric Effects: The diphenyl and alkyne groups in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate introduce steric hindrance, likely reducing hydrolysis rates compared to the less bulky morpholine analog .
Table 2: Inferred Properties Based on Substituents
Notes:
- Thiophene-containing analogs (e.g., from ) are commercially available, indicating their utility as synthetic intermediates .
Crystallographic and Analytical Data
Structural characterization of similar compounds often employs X-ray crystallography via SHELX software, as seen in studies by Hübschle et al. (2011) and Sheldrick (). For example, Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate’s structure was likely resolved using SHELXL, a program optimized for small-molecule refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
